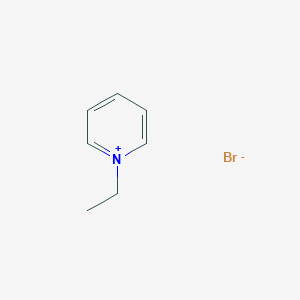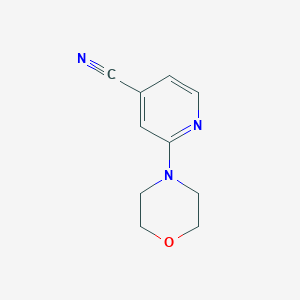
2-Morpholinoisonicotinonitril
Übersicht
Beschreibung
2-Morpholinoisonicotinonitrile is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.22 . It is used in research and development .
Synthesis Analysis
The synthesis of morpholines, which includes 2-Morpholinoisonicotinonitrile, has seen significant advancements. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of 2-Morpholinoisonicotinonitrile consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Physical And Chemical Properties Analysis
2-Morpholinoisonicotinonitrile is a solid at room temperature . The compound should be stored in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Oligonukleotid-Therapien
2-Morpholinoisonicotinonitril ist ein wichtiger Bestandteil bei der Synthese modifizierter Morpholinomonomere, die für die Entwicklung von Oligonukleotid-Therapien entscheidend sind . Diese Therapien sollen mutagene Krankheiten behandeln, indem sie die Genexpression regulieren und die Produktion degenerierter Proteine blockieren.
Peptidsynthese
Diese Verbindung hat in der Peptidsynthese breite Anwendung gefunden . Peptide haben verschiedene Funktionen im Körper, unter anderem als Hormone, Neurotransmitter, Wachstumsfaktoren und Antibiotika, was diese Anwendung für die medizinische Forschung und die Medikamentenentwicklung unerlässlich macht.
HIV-Protease-Inhibitoren
Forscher haben this compound bei der Entwicklung von HIV-Protease-Inhibitoren eingesetzt . Diese Inhibitoren sind eine Klasse von antiretroviralen Medikamenten, die zur Behandlung von HIV/AIDS eingesetzt werden, indem sie die Vermehrung des Virus im Körper verhindern.
Antimikrobielle Mittel
Die Verbindung wird auch zur Herstellung von antimikrobiellen Mitteln verwendet . Diese Mittel sind wichtig zur Bekämpfung von bakteriellen, viralen und Pilzinfektionen, und ihre Entwicklung ist angesichts der zunehmenden Antibiotikaresistenz von entscheidender Bedeutung.
Therapien für Fettleibigkeit und Diabetes
This compound spielt eine Rolle bei der Synthese von Therapien für Fettleibigkeit und Diabetes . Diese Krankheiten sind globale Gesundheitsbedrohungen, und die Entwicklung wirksamer Behandlungen hat höchste Priorität.
Krebsbehandlung
Die Verbindung ist an der Produktion von Behandlungen für verschiedene Arten von Tumoren beteiligt . Die Krebsforschung ist eines der intensivsten Bereiche der medizinischen Forschung, und ständig werden neue Behandlungen gesucht.
Medikamente zur Behandlung sexueller Dysfunktion
Medikamente zur Behandlung sexueller Dysfunktion wurden ebenfalls unter Verwendung von this compound entwickelt . Diese Medikamente verbessern die Lebensqualität von Personen, die von solchen Zuständen betroffen sind.
Schmerzlinderung
Schließlich hat es Anwendungen bei der Herstellung von Therapien zur Schmerzlinderung . Eine wirksame Schmerzlinderung ist für viele medizinische Behandlungen und zur Verbesserung des Komforts und der Genesungsraten von Patienten unerlässlich.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-morpholin-4-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBSABVDSSVALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562496 | |
| Record name | 2-(Morpholin-4-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127680-91-5 | |
| Record name | 2-(4-Morpholinyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Morpholin-4-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





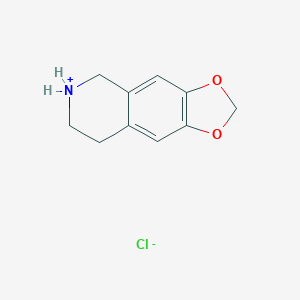
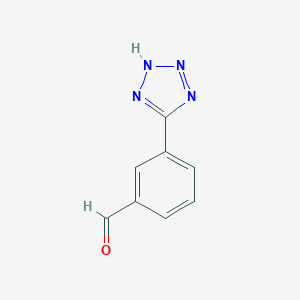


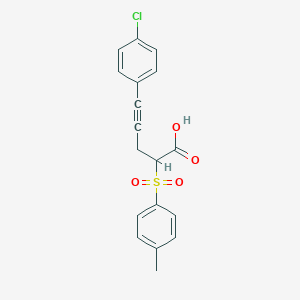
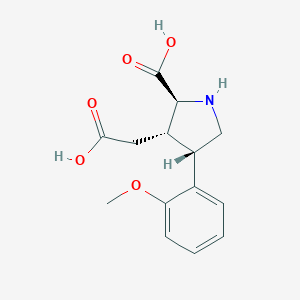
![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)

![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)

